molecular formula C8H7BrN2S B14127682 7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione

7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B14127682
M. Wt: 243.13 g/mol
InChI Key: RLCZALMMQOIOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione is an organic compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a thione group at the 2nd position of the benzoimidazole ring. It is a solid substance that is typically white to light yellow in color and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-1-methyl-1H-benzo[d]imidazole with sulfur-containing reagents to introduce the thione group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

4-bromo-3-methyl-1H-benzimidazole-2-thione

InChI

InChI=1S/C8H7BrN2S/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

RLCZALMMQOIOTO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)NC1=S

Origin of Product

United States

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